2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one
Description
2,2-Dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one is a bicyclic heterocyclic compound featuring a fused [1,3]dioxolane ring and a partially saturated pyridin-6-one (lactam) system. The dioxolane moiety (a five-membered ring with two oxygen atoms) is substituted with two methyl groups at the 2-position, while the pyridinone ring introduces a ketone group at the 6-position. The compound’s synthesis was first referenced in Corey’s work on leukotriene B₄, though detailed experimental protocols remain sparse in publicly available literature .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one |
InChI |
InChI=1S/C8H13NO3/c1-8(2)11-5-3-7(10)9-4-6(5)12-8/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
APJJYRJCIHZJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CC(=O)NCC2O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with a dioxolane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Functional Features
*Inferred formula; †Calculated based on formula; ‡Representative formula for Shi catalyst.
Key Comparative Insights:
Heterocycle Type: The target compound’s pyridinone core distinguishes it from pyran (e.g., ) or pyrrolidine (e.g., ) systems.
Benzyl () or nitrophenoxy () substituents increase lipophilicity, altering solubility and reactivity profiles .
Applications: The Shi Catalyst () exemplifies specialized use in stereoselective epoxidation, leveraging its spirocyclic dioxolane-dioxolanone framework . The target compound’s lactam structure suggests utility as a protonation site in catalysis or as a precursor to nitrogen-containing natural products .
Synthetic Accessibility :
- Compounds like the Shi Catalyst require multistep spirocyclization, while the target compound may be synthesized via ketalization of diols followed by cyclization, as seen in Corey’s methods .
Biological Relevance: Analogs with hydroxyl or amino groups (e.g., ) exhibit binding affinities (e.g., -8.4 kcal/mol), highlighting the role of polar substituents in bioactivity. The target compound’s methyl groups may reduce polarity, impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
